(Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one
Description
The compound “(Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a methoxy group at position 6 of the benzofuran ring and an (E)-configured allylidene substituent at position 2, bearing a 2-methoxyphenyl group. Its structural features include extended conjugation due to the allylidene moiety, which may enhance electronic delocalization and influence photophysical or biological properties .
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-14-10-11-15-18(12-14)23-17(19(15)20)9-5-7-13-6-3-4-8-16(13)22-2/h3-12H,1-2H3/b7-5+,17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBDQEIOXDWDSA-GIADAODISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-Methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific activities against various cancer cell lines, as well as its mechanisms of action.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the condensation of appropriate benzofuran derivatives with methoxy-substituted phenyl groups. The structural formula of the compound is represented as follows:
This indicates the presence of methoxy groups that are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, particularly its antiproliferative effects against different cancer cell lines.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.5 |
| MDA-MB-231 | 2.0 |
| A549 | 3.0 |
| HT-29 | 4.5 |
| MCF-7 | 5.0 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, the compound demonstrated particularly strong activity against HeLa cells, suggesting a potential application in cervical cancer treatment .
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This mechanism was assessed through in vitro assays where the compound's ability to disrupt microtubule dynamics was evaluated.
- Histone Deacetylase (HDAC) Inhibition : Another significant mechanism involves the inhibition of HDAC enzymes, which play a role in regulating gene expression and are often overactive in cancer cells. The compound exhibited moderate HDAC inhibitory activity with residual activities ranging from 40% to 75% at varying concentrations .
Case Studies
A study conducted on a series of benzofuran derivatives, including this compound, highlighted its enhanced potency when compared to structurally similar compounds lacking methoxy substitutions. For instance, derivatives lacking methoxy groups showed a significant reduction in antiproliferative activity, reinforcing the importance of these functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares structural similarities with several benzofuran-3(2H)-one derivatives, differing primarily in substituent patterns and configurations:
Physical and Spectral Properties
- Melting Points : Hydroxy-substituted derivatives (e.g., 6x, 6y in ) exhibit higher melting points (254.9–262.1°C) due to intermolecular hydrogen bonding, whereas methoxy-substituted analogs (e.g., 6v, 6w) have lower melting points (187.6–219.6°C) . The target compound’s methoxy groups likely result in a melting point closer to 6v (~187–219°C).
- Spectral Data :
- 1H NMR : Methoxy protons resonate at δ 3.7–3.9, while hydroxy protons (if present) appear at δ 9–10 . The allylidene group’s protons in the target compound may show coupling patterns (e.g., J = 12–16 Hz for E-configuration) distinct from benzylidene derivatives .
- HRMS : The molecular ion [M+H]+ for methoxy-substituted analogs (e.g., 6v: m/z 267.0663) aligns with calculated values, confirming structural integrity .
Stability and Reactivity
- Chemical Stability : Methoxy groups reduce oxidative susceptibility compared to hydroxy analogs (e.g., 6x, 6y) . The allylidene group’s conjugation may increase UV stability but could render the compound prone to photoisomerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
